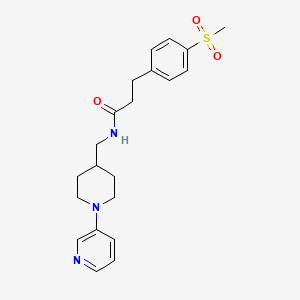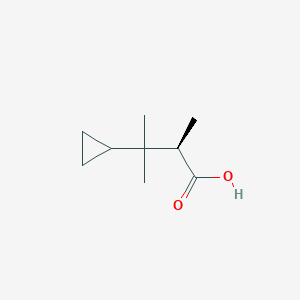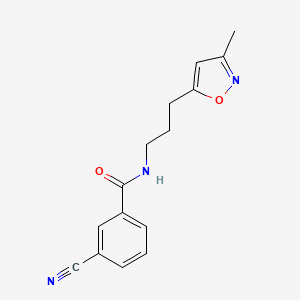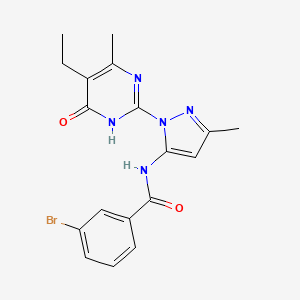
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as MPTPE, is a chemical compound that has been studied for its potential use in scientific research. MPTPE is a selective inhibitor of the dopamine transporter, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, MPTPE can increase the amount of dopamine in the synaptic cleft, which can lead to changes in behavior and physiology.
Scientific Research Applications
Analytical Methods in Biological Fluids
Pyrrolidinophenone derivatives, similar in structure to the compound of interest, are analyzed in biological fluids to study their biotransformation and metabolites. Techniques like solid-phase extraction and chromatography-mass spectrometry are employed for their detection, providing insights into the analytical methods applicable for studying similar compounds (Synbulatov et al., 2019).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, which share a methoxy group with the compound , have been studied for their atmospheric reactivity, particularly as tracers for biomass burning. Their degradation pathways and secondary organic aerosol (SOA) formation potentials highlight the environmental impact and chemical behavior of such compounds in the atmosphere (Liu et al., 2022).
Coumarin Derivatives in Pharmacology
Coumarins, like the targeted compound, are utilized in various industries and have multiple biological properties. The study of 3-hydroxycoumarin, for example, provides a basis for understanding the synthetic pathways, reactivity, and applications in biology of coumarin derivatives, which could inform research on structurally similar compounds (Yoda, 2020).
Environmental Behavior of Phenoxy Herbicides
The environmental behavior and sorption characteristics of phenoxy herbicides to soils and minerals could offer insights into how related compounds, such as "2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone," might interact with environmental matrices, providing a basis for understanding environmental persistence and mobility (Werner et al., 2012).
Redox Mediators in Organic Pollutant Treatment
The use of enzymes and redox mediators in the treatment of organic pollutants highlights a potential application area for similar compounds, especially in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in industrial wastewaters (Husain & Husain, 2007).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZAIHGJYDJSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)
![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)




![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)


